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CAS No.: 1286768-33-9

Cat. No.: B613584 Get Quote

) Conformational Dynamics

Executive Summary
2-Methylproline represents a critical "structural lock" in modern peptidomimetic design. Unlike

native proline, which retains significant conformational plasticity within the polyproline II (

) and

-helical regions, 2-methylproline introduces a quaternary center at the

position. This modification severely restricts the backbone torsion angle

, forcing the residue into a narrow region of the Ramachandran space (

). This guide details the thermodynamic drivers of this constraint, the resultant cis/trans
equilibria, and the definitive NMR protocols for validation.

The Structural Mechanism: The Quaternary
Constraint
The defining feature of 2-MePro is the geminal disubstitution at the

-carbon. In native proline, the

bond offers little steric resistance. In 2-MePro, the
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-methyl group creates a severe steric clash with the carbonyl oxygen of the preceding residue
and the amide nitrogen's substituents.

The "Phi-Lock" Effect
While L-Proline can sample

angles between

and

(bridging

-helices,

-helices, and

helices), 2-MePro is thermodynamically funneled into a helical conformation.

Steric Driver: The

-methyl group destabilizes extended conformations (

-sheet-like) due to syn-pentane-like interactions.

Result: The residue acts as a potent helix initiator or

-turn inducer (specifically Type I/III turns), as it pre-organizes the backbone entropy for
folding.

Visualization of Structural Logic
The following diagram illustrates the causal cascade from chemical modification to secondary

structure induction.
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Chemical Modification
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Caption: Causal pathway of 2-MePro structural effects. The quaternary center restricts torsion

angles, forcing helical adoption and blocking enzymatic degradation.

The Thermodynamic Landscape
Cis/Trans Amide Equilibrium ( )
The peptide bond preceding proline (Xaa-Pro) is unique because the energy difference

between cis (

) and trans (

) isomers is small (
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kcal/mol).

For 2-Methylproline, this equilibrium is perturbed but not reversed:

Trans Preference: Like Pro, 2-MePro generally favors the trans isomer in solution (typically

>80% trans).

Kinetic Barrier: The transition state for isomerization is sterically crowded by the

-methyl group. This often slows the rate of isomerization (

) compared to native proline, effectively "trapping" the molecule in its synthesized state for
longer periods on the NMR timescale.

Solvent Dependence: In water, the trans isomer is stabilized by solvation. In non-polar

solvents (e.g.,

), the cis population may increase slightly compared to Pro, but trans remains dominant for
helical peptides.

Ring Puckering ( -endo vs. -exo)
The pyrrolidine ring is flexible, toggling between endo (down) and exo (up) puckers.[1]

Coupling to Backbone: The pucker is coupled to the

angle.

2-MePro Preference: Due to the

-lock at

, 2-MePro often exhibits a bias toward the

-endo pucker in the trans amide configuration. This places the bulky

-methyl group in a pseudo-equatorial orientation to minimize 1,3-diaxial strain within the ring
system.

Experimental Methodologies
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NMR Protocol: The "Delta-Delta" Diagnostic
The most reliable method to distinguish cis and trans isomers of 2-MePro is

NMR, specifically analyzing the chemical shift difference (

) between the

and

carbons.[2]

Protocol:

Sample Prep: Dissolve 2-5 mg of peptide in

or

.

Acquisition: Run a standard 1D

or 2D HSQC (if concentrations are low).

Assignment: Identify

and

resonances.

Calculation:

.

Diagnostic Criteria:
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Conformation (ppm) Structural Interpretation

Trans (

)
3.0 – 5.0 ppm

and

are magnetically similar.

Cis (

)
8.0 – 10.0 ppm

is deshielded;

is shielded (steric

compression).

Workflow for Assignment
Use the following logic flow to validate your 2-MePro conformation in solution.

Start Analysis Acquire 13C / HSQC Identify C-beta & C-gamma Calculate Δδ = δ(Cb) - δ(Cg) Check Value

Trans Isomer
(Δδ ≈ 4.5 ppm)< 6 ppm

Cis Isomer
(Δδ ≈ 9.5 ppm)

> 8 ppm

Click to download full resolution via product page

Caption: Decision tree for NMR-based assignment of 2-MePro amide geometry.

Applications in Drug Development
Proteolytic Stability
The quaternary center of 2-MePro renders the preceding peptide bond nearly uncleavable by

standard proteases (e.g., chymotrypsin, trypsin). The

-methyl group blocks the approach of the catalytic triad of the enzyme.

Peptidomimetics & Helix Stabilization[2]
AIB Analogue: 2-MePro is often viewed as a cyclic analogue of AIB (
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-aminoisobutyric acid). Both are strong helix inducers.

Design Rule: To nucleate a helix in a floppy peptide, replace a residue at position

(preferably near the N-terminus) with 2-MePro. This reduces the entropic penalty of folding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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